Hexamethyl tetraphosphate

Description

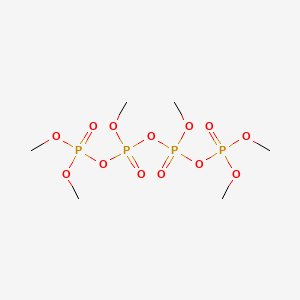

Structure

2D Structure

3D Structure

Properties

CAS No. |

41524-09-8 |

|---|---|

Molecular Formula |

C6H18O13P4 |

Molecular Weight |

422.09 g/mol |

IUPAC Name |

dimethoxyphosphoryl [dimethoxyphosphoryloxy(methoxy)phosphoryl] methyl phosphate |

InChI |

InChI=1S/C6H18O13P4/c1-11-20(7,12-2)17-22(9,15-5)19-23(10,16-6)18-21(8,13-3)14-4/h1-6H3 |

InChI Key |

JNUNSOWOBBAUKB-UHFFFAOYSA-N |

Canonical SMILES |

COP(=O)(OC)OP(=O)(OC)OP(=O)(OC)OP(=O)(OC)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Hexamethyl Tetraphosphate and Analogues

Targeted Phosphorylation Strategies for Tetraphosphate (B8577671) Backbone Construction

Modern synthetic chemistry provides sophisticated tools for the controlled, stepwise construction of polyphosphate chains. These methods are particularly valuable for creating complex or modified tetraphosphates, moving beyond simple statistical condensation approaches.

The development of specific phosphorylating agents has enabled the rational synthesis of polyphosphates. These reagents are designed to react selectively with hydroxyl groups or other nucleophiles to form phosphate (B84403) linkages under controlled conditions.

One powerful approach utilizes phosphoramidites as building blocks. Phosphoramidite (B1245037) chemistry, the gold standard for oligonucleotide synthesis, allows for the iterative and highly controlled construction of phosphate backbones. In this methodology, a P(III) phosphoramidite reagent is activated and reacts with a nucleophile, such as an alcohol, to form a phosphite (B83602) triester intermediate. Subsequent oxidation converts the P(III) center to the more stable P(V) state, forming a phosphate linkage. This cycle of coupling and oxidation can be repeated to elongate the polyphosphate chain one unit at a time, offering precise control over the final structure.

Another significant advancement is the use of activated cyclic phosphates. For instance, an activated tetrametaphosphate reagent can serve as a precursor for the direct synthesis of nucleoside tetraphosphates. This method involves the reaction of the activated cyclic phosphate with a nucleoside, leading to the selective phosphorylation at the 5' position. The resulting cyclic intermediate is then hydrolyzed under controlled conditions to yield the linear tetraphosphate. This strategy provides a highly efficient route to complex tetraphosphates in a single operation from unprotected starting materials.

Table 1: Comparison of Key Chemical Phosphorylation Reagents

| Reagent Type | General Structure | Key Features | Typical Application |

|---|---|---|---|

| Phosphoramidite | R₂N-P(OR')₂ | Enables iterative, stepwise bond formation; High reaction efficiency (>99%); Requires oxidation step (P(III) → P(V)). | Solid-phase synthesis of oligonucleotides and modified polyphosphates. |

| Activated Tetrametaphosphate | [P₄O₁₁]²⁻ | Allows for direct tetraphosphorylation of nucleophiles; High yielding in a single operation. | Synthesis of nucleoside tetra- and pentaphosphates. |

Chemoenzymatic synthesis combines the versatility of chemical methods with the high selectivity of biological catalysts. Enzymes, particularly kinases, are adept at catalyzing phosphoryl transfers with remarkable specificity, often without the need for protecting groups that are essential in purely chemical routes.

Polyphosphate kinases (PPKs) are a key class of enzymes in this field. They catalyze the reversible transfer of phosphate groups between nucleotides and polyphosphate (polyP). These enzymes are broadly classified based on their primary function and substrate preference:

Polyphosphate Kinase 1 (PPK1): Primarily responsible for the synthesis of polyphosphate chains using ATP as the phosphate donor.

Polyphosphate Kinase 2 (PPK2): Generally favors the degradation of polyphosphate, using it as a phosphate donor to phosphorylate nucleoside monophosphates (NMPs) to diphosphates (NDPs), or NDPs to triphosphates (NTPs).

The substrate specificity of these enzymes can be harnessed to produce modified polyphosphates. For example, a chemically synthesized, modified nucleoside can be used as a substrate for a kinase. The enzyme then selectively phosphorylates the modified nucleoside, building a di-, tri-, or tetraphosphate chain. Mutant variants of kinases have been developed to broaden the substrate scope, allowing for the phosphorylation of compounds that are not processed by the wild-type enzymes. This chemoenzymatic approach is a powerful tool for producing structurally diverse and biologically relevant tetraphosphate analogues that would be challenging to access through purely chemical means. osti.gov

Table 2: Key Enzymes in Polyphosphate Synthesis

| Enzyme Class | Primary Function | Phosphate Donor | Typical Reaction |

|---|---|---|---|

| Polyphosphate Kinase 1 (PPK1) | Polyphosphate Synthesis | ATP | nATP → (PO₃)ₙ + nADP |

| Polyphosphate Kinase 2 (PPK2) | Nucleotide Phosphorylation | Polyphosphate (polyP) | polyPₙ + NDP → polyPₙ₋₁ + NTP |

| Nucleoside Diphosphate Kinase | Phosphate Transfer | NTP | NTP₁ + NDP₂ → NDP₁ + NTP₂ |

Synthetic Routes to Alkyl Tetraphosphates (e.g., Hexaethyl Tetraphosphate)

The industrial and laboratory-scale synthesis of simple alkyl tetraphosphates, such as the hexaethyl and hexamethyl analogues, has historically relied on direct condensation and reactions involving reactive phosphorus precursors.

The Schrader process is a well-known direct condensation method for producing hexaalkyl tetraphosphates. This approach involves the reaction of a trialkyl phosphate with phosphorus oxychloride. google.com The reaction is typically heated to drive the condensation, which results in the formation of the tetraphosphate backbone and alkyl chloride as a byproduct.

In practice, the product of this reaction is not a single pure compound but rather a mixture of various organic phosphates whose average composition corresponds to the hexaalkyl tetraphosphate. google.com Catalysts, such as compounds of nickel, cobalt, or manganese that are soluble in the reaction mixture, can be employed to improve the reaction procedure. google.com

A more fundamental approach to constructing the phosphate backbone involves the stepwise reaction of phosphorus oxychloride (POCl₃) with an alcohol. Phosphorus oxychloride is a highly reactive phosphorylating agent with three chlorine atoms that can be sequentially displaced by nucleophiles.

The synthesis can be envisioned as follows:

Formation of Alkyl Dichlorophosphate: Phosphorus oxychloride reacts with one equivalent of an alcohol (e.g., methanol) to produce an alkyl phosphorodichloridate and hydrogen chloride. POCl₃ + CH₃OH → CH₃OPOCl₂ + HCl

Formation of Dialkyl Chlorophosphate: The resulting dichloridate can react with another equivalent of alcohol to form a dialkyl phosphorochloridate. CH₃OPOCl₂ + CH₃OH → (CH₃O)₂POCl + HCl

Condensation/Chain Extension: These reactive chlorophosphate intermediates can then undergo condensation reactions. For example, a chlorophosphate can react with a phosphate ester or a partially esterified phosphoric acid molecule to form a P-O-P bond, extending the phosphate chain. By controlling the stoichiometry and reaction conditions, the chain can be built up towards the desired tetraphosphate structure. This method offers a more controlled, albeit complex, alternative to direct high-temperature condensation. organic-chemistry.org

High-Throughput and Sustainable Synthetic Approaches in Tetraphosphate Chemistry

Recent efforts in chemical synthesis have focused on developing more efficient, sustainable, and rapid methods for producing chemical compounds. These principles are being applied to organophosphorus chemistry to accelerate discovery and reduce environmental impact.

High-throughput experimentation utilizes automated and parallel synthesis platforms to rapidly screen a large number of reaction conditions or generate libraries of related compounds. nih.gov This approach, combined with machine learning algorithms, can accelerate the optimization of synthetic routes for organophosphorus compounds like tetraphosphates, quickly identifying the optimal catalysts, solvents, and temperature conditions. sciengine.com

Flow chemistry represents a significant shift from traditional batch processing. In a flow synthesis setup, reagents are continuously pumped through a network of tubes and reactors. youtube.com This allows for precise control over reaction parameters such as temperature, pressure, and residence time. nih.gov For organophosphate synthesis, flow chemistry offers several advantages:

Enhanced Safety: Highly exothermic or hazardous reactions can be managed more safely in small-volume flow reactors.

Improved Control: Precise control over stoichiometry and mixing can lead to higher yields and purities, minimizing the formation of byproducts often seen in batch condensation reactions.

Scalability: Scaling up production is achieved by running the system for longer periods, rather than using larger, potentially more hazardous, batch reactors.

These modern approaches are paving the way for more sustainable and efficient synthesis of hexamethyl tetraphosphate and its analogues, enabling faster development and greener production processes. researchgate.netacs.org

Microfluidic-Based Parallel Synthesis Techniques for Phosphonates and Related Compounds

Microfluidic technology, which involves the manipulation of fluids in channels with dimensions of tens to hundreds of micrometers, offers a powerful platform for the synthesis of phosphonates and related organophosphorus compounds. The unique characteristics of microreactors, such as high surface-area-to-volume ratios, rapid mixing, and precise control over temperature and residence time, enable enhanced reaction efficiency and safety. nih.gov

This technology is particularly well-suited for the parallel synthesis of compound libraries, a crucial process in drug discovery and materials science. By designing microchip arrays with multiple parallel reaction channels, a large number of distinct but structurally related compounds can be synthesized simultaneously under well-defined and reproducible conditions. This approach is analogous to the massively parallel synthesis of oligonucleotides on microchips, demonstrating the capability for high-throughput chemical production. lcsciences.com

The precise control afforded by microfluidic systems allows for the rapid optimization of reaction parameters. nih.gov Furthermore, these systems can be coupled with in-line analytical techniques for real-time monitoring and purification, streamlining the entire synthesis-to-analysis workflow. nih.govtbzmed.ac.ir The miniaturization of the synthesis process enhances safety, especially when dealing with highly reactive intermediates, and significantly reduces the consumption of reagents and solvents. nih.gov

| Feature | Advantage | Relevance to Phosphonate (B1237965) Synthesis |

|---|---|---|

| High Surface-to-Volume Ratio | Enhanced heat and mass transfer, leading to faster reaction rates and better temperature control. | Improves control over exothermic phosphorylation reactions, enhancing yield and purity. |

| Precise Process Control | Accurate manipulation of flow rates, temperature, and residence time. nih.gov | Enables fine-tuning of reaction conditions to optimize for specific phosphonate products and minimize byproducts. |

| Rapid Mixing | Diffusion-based mixing is highly efficient at the microscale, ensuring homogeneous reaction mixtures. | Facilitates uniform reaction progress, crucial for multi-component reactions used in synthesizing complex phosphonates. |

| Parallelization Capability | Multiple reactions can be run simultaneously on a single microchip. lcsciences.com | Ideal for creating libraries of phosphonate analogues for screening purposes by varying starting materials in parallel channels. |

| Enhanced Safety | Small reaction volumes minimize risks associated with hazardous reagents or exothermic reactions. | Safer handling of reactive phosphorus compounds like phosphorus oxychloride or other intermediates. |

Green Chemistry Methodologies (e.g., Ultrasound-assisted, Microwave-promoted, Solvent-free Synthesis)

Green chemistry principles are increasingly being integrated into the synthesis of organophosphorus compounds to reduce environmental impact and improve efficiency. Methodologies such as ultrasound and microwave irradiation, as well as solvent-free reaction conditions, have proven highly effective.

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative energy source that can significantly accelerate reactions, often at lower bulk temperatures than conventional heating. youtube.com The chemical effects of ultrasound arise from acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles in a liquid. youtube.com This collapse generates localized hot spots with extremely high temperatures (around 5000 K) and pressures (about 20 MPa), creating unique conditions for chemical reactivity. beilstein-journals.org

In the synthesis of phosphonates, ultrasound has been shown to enhance reaction efficiency, improve yields, and reduce energy consumption. researchgate.net It is particularly effective for multi-component reactions, such as those used to prepare α-aminophosphonates. nih.gov The intense mixing and surface activation caused by cavitation can overcome mass transfer limitations and increase the effectiveness of heterogeneous catalysts. nih.gov

| Reaction Type | Key Findings | Advantages Over Conventional Methods |

|---|---|---|

| Synthesis of α-Aminophosphonates | Ultrasound irradiation promotes the one-pot, three-component reaction of an aldehyde, an amine, and a phosphite. nih.gov | Shorter reaction times, high yields, and often milder conditions. nih.gov |

| Synthesis of Dihydroquinazolinones | A hybrid Pt-MWCNTs nanocomposite catalyst was effective in promoting the synthesis in ethanol (B145695) under ultrasound irradiation. nih.gov | Products were obtained in shorter reaction times with high yields compared to reflux conditions. nih.gov |

| General Organic Synthesis | Ultrasound offers altered reaction rates and can enable different reaction pathways (e.g., radical mechanisms) compared to conventional heating. youtube.com | Faster reactions, higher yields, and potential for different product selectivities. youtube.com |

Microwave-Promoted Synthesis

Microwave irradiation has emerged as a revolutionary tool in synthetic chemistry, offering a non-conventional heating method that can dramatically reduce reaction times from hours to minutes. mtsu.edu Unlike conventional heating, which relies on conduction and convection, microwaves heat the entire volume of the sample simultaneously through dipolar polarization and ionic conduction mechanisms. mdpi.com This rapid and efficient energy transfer leads to significant rate enhancements. mdpi.com

This technique has been successfully applied to a variety of important reactions in organophosphorus chemistry, including the Michaelis-Arbuzov nih.gov and Kabachnik-Fields reactions. mdpi.com Microwave-assisted syntheses often result in cleaner reactions with higher yields and can sometimes eliminate the need for a catalyst or allow for the use of more environmentally benign catalysts. mdpi.comsciforum.net The ability to perform these reactions under solvent-free conditions further enhances their green credentials. mdpi.com

| Reaction | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Kabachnik–Fields Reaction (α-aminophosphonate synthesis) | Conventional (Reflux) | > 30x longer | Good | mdpi.com |

| Microwave-Assisted | Shortened significantly | Good | mdpi.com | |

| McKenna Reaction (Phosphonate ester dealkylation) | Conventional (Thermal Heating) | Several hours | Variable | mdpi.com |

| Microwave-Assisted | A few minutes | Quantitative | mdpi.com | |

| Michaelis-Arbuzov Reaction (Sugar phosphonate synthesis) | Conventional (Thermal) | Hours | Moderate | nih.gov |

| Microwave-Assisted | Minutes | Improved | nih.gov |

Solvent-Free Synthesis

One of the primary goals of green chemistry is to minimize or eliminate the use of hazardous solvents. Solvent-free, or solid-state, reactions offer a powerful way to achieve this. By eliminating the solvent, this methodology reduces waste, lowers costs, avoids potential hazards associated with flammable or toxic solvents, and simplifies product purification. researchgate.net

Solvent-free conditions are often combined with microwave or ultrasound assistance, which provides the energy required to mobilize the reactants. sciforum.net This approach has been used for the one-pot synthesis of various organophosphorus compounds, including stable phosphorus ylides and 1,4-diionic compounds, from triphenylphosphine (B44618) and dialkyl acetylenedicarboxylates. researchgate.net The synthesis of α-hydroxyphosphonates has also been achieved under solvent-free conditions, further demonstrating the broad applicability of this green technique in organophosphorus chemistry. sciforum.net

Elucidation of Reaction Mechanisms and Pathways in Tetraphosphate Chemistry

Mechanistic Investigations of Tetraphosphate (B8577671) Formation and Degradation

The formation and degradation of polyphosphate esters are fundamental processes in understanding their chemical behavior. These reactions typically involve the formation and cleavage of phosphoanhydride bonds.

Identification of Key Intermediates and Transition States

Specific intermediates and transition states in the synthesis or degradation of hexamethyl tetraphosphate have not been characterized in the available scientific literature. However, based on analogous polyphosphate systems, it can be postulated that its formation likely proceeds through the activation of a phosphate (B84403) or polyphosphate precursor, followed by nucleophilic attack by a methyl phosphate species.

Degradation, particularly hydrolysis, would be expected to involve nucleophilic attack of water on a phosphorus atom. This process could proceed through a pentacoordinate phosphorus transition state. In enzymatic hydrolysis of other organophosphates, the stereochemical outcome often points to a single-step mechanism with an inversion of configuration at the phosphorus center, suggesting a direct displacement without a long-lived intermediate. acs.orgmdpi.com

Kinetic Studies of Phosphorylation and Polyphosphorylation Reactions

There is a lack of specific kinetic data for phosphorylation and polyphosphorylation reactions involving this compound. General studies on the hydrolysis of other organophosphate esters indicate that the reaction kinetics are influenced by factors such as pH and temperature. viu.cadergipark.org.trnih.gov For instance, the hydrolysis of some organophosphate esters follows pseudo-first-order kinetics, with the rate constants being dependent on the pH of the medium. dergipark.org.tr The hydrolysis rates of different ionic species of a phosphate ester can vary significantly. nih.gov

Interactive Data Table: General Hydrolysis Kinetics of Organophosphate Esters

| Organophosphate Ester | pH | Temperature (°C) | Apparent First-Order Rate Constant (k_obs) | Reference |

| Triclofos Sodium (unionized) | 0.00 | 80.1 | 6.4 x 10⁻³ hr⁻¹ | nih.gov |

| Triclofos Sodium (monoanion) | 3.50 | 80.1 | 28.0 x 10⁻³ hr⁻¹ | nih.gov |

| Triclofos Sodium (dianion) | 7.80 | 80.1 | 0.3 x 10⁻³ hr⁻¹ | nih.gov |

| Diethyl-p-nitrophenyl phosphate | 8.0 | - | 2.19 x 10⁻⁴ min⁻¹ | dergipark.org.tr |

| p-Nitrophenyl diphenyl phosphate | 8.0 | - | 2.63 x 10⁻³ min⁻¹ | dergipark.org.tr |

Note: This table presents data for other organophosphate esters to illustrate general kinetic principles, as specific data for this compound is unavailable.

Reactivity Studies of this compound and its Derivatives

The reactivity of polyphosphate esters is characterized by the electrophilicity of the phosphorus atoms and the nature of the ester and anhydride (B1165640) bonds.

Interactions with Reducing Agents and Potential Byproduct Formation

No studies detailing the interactions of this compound with reducing agents were identified. Generally, phosphate esters are resistant to reduction by common hydride reagents like lithium aluminum hydride (LiAlH₄), which typically reduce esters to alcohols. libretexts.org The high strength of the phosphorus-oxygen bonds makes them difficult to cleave via reduction. Stronger reducing conditions could potentially lead to the cleavage of the P-O bonds, but the specific products are not documented for this compound.

Oxidative Transformations and Phosphorus Species Evolution

Information regarding the oxidative transformations of this compound is not available in the scientific literature. Organophosphorus compounds can undergo oxidation, particularly at phosphorus atoms in lower oxidation states. oup.com However, in this compound, phosphorus is already in its highest oxidation state (+5), making it generally resistant to further oxidation. Degradation under strong oxidizing conditions might lead to the formation of smaller phosphate fragments and ultimately inorganic phosphate, but specific pathways and the evolution of different phosphorus species have not been reported.

Regioselectivity and Stereoselectivity in Tetraphosphate-Mediated Reactions

There are no documented examples of regioselective or stereoselective reactions specifically mediated by this compound.

Regioselectivity refers to the preference of a reaction to occur at one position over another. In phosphorylation reactions, regioselectivity is a critical factor, for example, in the selective phosphorylation of a specific hydroxyl group in a polyol. mdpi.com The outcome of such reactions is influenced by the structure of both the phosphorylating agent and the substrate.

Stereoselectivity is the preferential formation of one stereoisomer over another. In the context of organophosphorus chemistry, this is particularly relevant for reactions involving chiral phosphorus centers. Enzymatic hydrolysis of chiral organophosphates often exhibits high stereoselectivity, with one enantiomer being hydrolyzed significantly faster than the other. acs.orgnih.govacs.org The stereochemical course of these reactions provides insights into the enzyme's mechanism. acs.org

Due to the absence of specific research on this compound, a detailed discussion of its role in regioselective or stereoselective reactions is not possible.

Advanced Applications of Hexamethyl Tetraphosphate and Analogues in Contemporary Synthesis and Materials Science

Utilization in the Phosphorylation of Biomolecules and Complex Organic Substrates

The introduction of phosphate (B84403) groups into biomolecules and complex organic structures is a critical transformation in medicinal chemistry and chemical biology. Hexamethyl tetraphosphate (B8577671) and its analogues have emerged as valuable reagents in this context, facilitating the synthesis of phosphorylated oligonucleotides and the derivatization of natural products.

Synthesis of 5'-Phosphorylated Oligonucleotides and Nucleic Acid Analogues

The 5'-terminus of oligonucleotides often requires a phosphate group for biological activity and subsequent enzymatic manipulation, such as ligation. nih.gov While enzymes like T4 polynucleotide kinase are traditionally used for this purpose, chemical phosphorylation methods offer an alternative for large-scale synthesis and for oligonucleotides containing modified backbones or bases that are not substrates for enzymatic phosphorylation. nih.goved.ac.uk

Chemical phosphorylation often involves the use of phosphoramidite (B1245037) chemistry on solid supports, where a phosphitylating agent is coupled to the 5'-hydroxyl group of the oligonucleotide, followed by oxidation to the stable phosphate. cam.ac.uk Analogues of hexamethyl tetraphosphate, such as phosphoramidite reagents, are instrumental in this process. These reagents allow for the efficient and automated synthesis of 5'-phosphorylated DNA and RNA sequences.

The general approach for the chemical synthesis of 5'-phosphorylated oligonucleotides can be summarized in the following steps:

| Step | Description |

| 1. Solid-Phase Synthesis | The oligonucleotide chain is assembled on a solid support using standard phosphoramidite chemistry. |

| 2. 5'-Phosphitylation | A phosphoramidite reagent is coupled to the free 5'-hydroxyl group of the support-bound oligonucleotide. |

| 3. Oxidation | The resulting phosphite (B83602) triester is oxidized to the more stable phosphate triester. |

| 4. Deprotection and Cleavage | The oligonucleotide is cleaved from the solid support, and all protecting groups are removed. |

This methodology provides access to a wide range of 5'-phosphorylated oligonucleotides with high purity and in good yields, which are essential for various applications in molecular biology and diagnostics.

Derivatization of Natural Products and Bioactive Organic Scaffolds

The phosphorylation of natural products and other bioactive molecules can significantly impact their pharmacological properties, including solubility, cell permeability, and target binding affinity. While direct phosphorylation of complex molecules can be challenging, reagents analogous to this compound offer a means to introduce phosphate groups selectively.

Although direct examples of this compound in natural product derivatization are not extensively documented in readily available literature, the broader field of organophosphorus chemistry provides a framework for such transformations. The reactivity of polyphosphates can be harnessed to phosphorylate hydroxyl or amino groups within a natural product scaffold. Such modifications are crucial for developing prodrugs or enhancing the biological activity of lead compounds.

The introduction of other phosphorus-containing functional groups, such as phosphonates and phosphinates, is also a strategy to create analogues of natural products with improved properties. These "rare" organophosphorus functional groups can confer unique biological activities. nih.govnih.gov

Role as Ligands or Additives in Catalysis and Coordination Chemistry

The coordination chemistry of phosphates and their analogues is rich and varied, leading to their use as ligands and additives in catalysis. The ability of phosphonate (B1237965) groups to bind to metal centers has been exploited in the design of novel catalysts and in modulating the reactivity and selectivity of organic transformations.

Design of Phosphonate-Based Ligands for Metal Coordination

Phosphonates are versatile ligands for the construction of metal-organic frameworks (MOFs) and coordination polymers. Their ability to bridge multiple metal centers leads to robust structures with potential applications in gas storage, separation, and catalysis. The strength of the metal-phosphonate bond contributes to the stability of these materials.

The design of phosphonate-based ligands allows for the tuning of the resulting metal complex's properties. For instance, the introduction of additional functional groups to the phosphonate ligand can influence the coordination environment of the metal and, consequently, its catalytic activity. The systematic variation of ligand parameters is a key strategy for controlling positional selectivity in cross-coupling reactions. cam.ac.uk

Influence on Reaction Rates and Selectivity in Organic Transformations

Phosphonate ligands and phosphate additives can exert a significant influence on the rate and selectivity of metal-catalyzed organic reactions. For example, in palladium-catalyzed cross-coupling reactions, the choice of ligand is crucial for achieving high yields and selectivity. While phosphine (B1218219) ligands are more common, the use of phosphonate-containing ligands is an emerging area of research.

A notable example of the influence of phosphate is in site-selective C-C and C-N cross-coupling reactions. It has been demonstrated that switching the conjugate anion of the base to phosphate was crucial for promoting reactivity and achieving good site-selectivity in the coupling of multiply chlorinated arenes. cam.ac.uk This highlights the subtle but significant role that phosphate additives can play in modulating the reactivity of a catalytic system.

The table below summarizes the effect of different bases on the site-selective Suzuki-Miyaura coupling of a dichlorinated arene, illustrating the importance of the phosphate anion.

| Base | Conversion (%) | Selectivity (Product:Isomer) |

| K2CO3 | <10 | - |

| Cs2CO3 | <10 | - |

| K3PO4 | 65 | 10:1 |

Data adapted from a study on site-selective cross-coupling reactions. cam.ac.uk

This demonstrates that the choice of the inorganic anion can be a critical parameter in achieving the desired reactivity and selectivity in challenging organic transformations.

Integration into Functional Materials and Nanostructures

The unique properties of polyphosphates and their analogues make them attractive building blocks for the creation of functional materials and nanostructures. Their applications range from biomaterials to polymers and nanoparticles.

Inorganic polyphosphates can form coacervates, which are dense, polymer-rich liquid phases, and have been explored for their use in nanomedical applications. nih.gov These materials can serve as carriers for drugs or as scaffolds for tissue engineering. Furthermore, calcium polyphosphate bioceramics are being developed as bone substitutes due to their biocompatibility and ability to promote bone regeneration. researchgate.net

Phosphate-based glasses are another class of functional materials that have garnered interest. These glasses are bioactive and can be designed to degrade at a controlled rate, making them suitable for tissue engineering applications. rsc.org

In the realm of polymer chemistry, phosphorus-containing polymers, such as polyphosphoesters, are being investigated for their biodegradability and biocompatibility. mdpi.commdpi.com These polymers can be synthesized with a high degree of control over their molecular weight and architecture, allowing for the tailoring of their properties for specific applications, including drug delivery.

The synthesis of nanoparticles can also be influenced by phosphate-containing compounds. For example, tin(IV) phenylphosphonate (B1237145) nanoparticles have been synthesized, demonstrating the role of phosphonates in the formation of nanostructured materials. While the direct use of this compound in nanoparticle synthesis is not widely reported, its analogues play a role in the broader field of nanomaterial synthesis.

Synthesis of Inorganic-Organic Hybrid Materials and Metal-Organic Frameworks (MOFs) utilizing Tetraphosphonate Moieties

The integration of tetraphosphonate moieties into inorganic-organic hybrid materials and metal-organic frameworks (MOFs) has yielded a class of materials with remarkable thermal stability, structural diversity, and functional properties. researchgate.net Metal phosphonates, a subclass of these hybrid materials, are noted for their high water and thermal stability, which makes them suitable for applications in ion exchange, catalysis, and proton conduction. researchgate.net The use of organophosphonic acids as linkers offers versatile coordination modes, enabling the construction of frameworks with 0D, 1D, 2D, and 3D structures. researchgate.net

A significant challenge in phosphonate-based MOF synthesis is the strong tendency of the phosphonate moiety to bridge metal ions and form dense, layered inorganic structures, which can hinder the creation of open, porous frameworks. mdpi.com However, strategic synthetic approaches have been developed to achieve permanently porous materials. mdpi.com The number of MOFs based on lanthanide polyphosphonates, in particular, has grown substantially due to their chemical, mechanical, and thermal robustness, which often surpasses that of more common carboxylate-based systems. researchgate.net

Research has demonstrated the synthesis of hierarchically meso-/macroporous titanium tetraphosphonate materials using sodium salt of ethylene (B1197577) diamine tetra(methylene phosphonic acid) and titanium tetrabutoxide as precursors. researchgate.net This process is notable for its simplicity and effectiveness over a wide pH range (3-13) without the need for a surfactant. researchgate.net The resulting materials exhibit a unique hierarchical structure, with macropores of 100–300 nm, a wormhole-like mesostructure on the macropore surface, and a mesocellular foam structure within the macroporous walls. researchgate.net Characterization confirms the integrity of the organophosphonate groups within the final solid structure. researchgate.net These materials have shown high photocatalytic activity and a significant capacity for adsorbing heavy metal ions. researchgate.net

The table below summarizes key research findings on the synthesis of these advanced materials.

| Material Type | Precursors | Key Synthesis Feature | Resulting Structure/Properties | Reference |

|---|---|---|---|---|

| Lanthanide-based MOFs | Tetraphosphonic acids, Lanthanide cations | Exploits the robust nature of phosphonate linkers compared to carboxylates. | Frameworks with high chemical, mechanical, and thermal stability; properties include photoluminescence and proton conductivity. | researchgate.net |

| Hierarchical Titanium Tetraphosphonate | Ethylene diamine tetra(methylene phosphonic acid) sodium salt, Titanium tetrabutoxide | Simple, surfactant-free process effective over a wide pH range (3-13). | Hierarchically meso-/macroporous material with high photocatalytic activity and heavy metal ion adsorption capacity. | researchgate.net |

| Porous Metal Phosphonates (General) | Various phosphonic acids and metal ions | Approaches designed to overcome the tendency to form dense, non-porous layers. | Permanently porous materials suitable for gas separation and heterogeneous catalysis. | mdpi.com |

Surface Modification of Colloidal Nanoparticles with Tetraphosphonate Ligands

The functionalization of colloidal nanoparticle surfaces with tetraphosphonate ligands is a critical strategy for designing highly stable and functional hybrid nanomaterials for biomedical and materials science applications. scispace.comnih.gov Phosphonate-based ligands are particularly effective as anchoring groups due to their strong chelation to the surface of metal and metal oxide nanoparticles. researchgate.netucl.ac.uk This surface modification can impart long-term optical and colloidal stability, especially in aqueous biological media where unmodified nanoparticles are prone to aggregation and surface quenching. scholaris.ca

One area of significant research involves the surface modification of lanthanide-doped upconverting nanoparticles (UCNPs). scholaris.ca A successful strategy employs polymeric ligands, such as poly(isobutylene-alt-maleic anhydride) (PIMA) copolymer, functionalized with tetraphosphonate anchoring groups and polyethylene (B3416737) glycol (PEG) blocks. scholaris.ca The multidentate nature of the tetraphosphonate groups provides a robust attachment to the UCNP surface, while the PEG chains enhance colloidal stability. scholaris.ca Studies have systematically investigated how varying the ratio of phosphonate anchors to PEG blocks affects the optical properties and stability of NaYF4:Yb,Er nanoparticles in water and phosphate-buffered saline (PBS) solutions. scholaris.ca

In another application, tetraphosphonate-complexed gold nanoparticles have been developed. scispace.comnih.gov This synthetic approach involves three main steps: the initial complexation between phosphonate ligands and tetrachloroauric acid to form gold clusters, the adsorption of COOH-terminated PEG molecules onto this complex, and finally, the reduction of metal ions to facilitate the growth and colloidal stabilization of the nanoparticles. scispace.comnih.gov The resulting hybrid nanoparticles have been characterized for their unique optical properties and potential photothermal activity. scispace.comnih.gov Furthermore, tetraphosphonate cavitands have been used to functionalize PEGylated iron oxide (Fe3O4) magnetic nanoparticles, demonstrating the versatility of these ligands for various nanoparticle systems. researchgate.net

The following table details specific examples of nanoparticle surface modification using tetraphosphonate ligands.

| Nanoparticle Core | Tetraphosphonate Ligand System | Purpose of Modification | Key Research Finding | Reference |

|---|---|---|---|---|

| NaYF4:Yb,Er (UCNPs) | Tetraphosphonate-PIMA-PEG ligands | Improve long-term optical and colloidal stability in aqueous media. | The multidentate polymeric ligands provide superior stability compared to simpler anchoring groups. | scholaris.ca |

| Gold (Au) | Tetraphosphonate-complex with COOH-terminated PEG | Design of hybrid nanomaterials for phototherapy studies. | A three-step synthesis yields stable, snow-shaped hybrid nanoparticles with distinct optical properties. | scispace.comnih.gov |

| Iron Oxide (Fe3O4) | Tetraphosphonate cavitand | Multifunctionalization for biomedical applications. | Demonstrated successful ligand exchange and functionalization on PEGylated magnetic nanoparticles. | researchgate.net |

| NaGdF4:Yb,Er (UCNPs) | General phosphonate ligands | To achieve bone-targeting for multimodal imaging (MRI/PET). | Surface functionalization with phosphonates led to an accumulation of nanoparticles in bones in vivo. | mdpi.com |

State of the Art Spectroscopic and Analytical Characterization of Hexamethyl Tetraphosphate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Quantitative Analysis

NMR spectroscopy is an indispensable tool for the non-destructive analysis of hexamethyl tetraphosphate (B8577671), offering detailed information about the phosphorus backbone and the organic methyl moieties.

Phosphorus-31 (³¹P) NMR spectroscopy is the most direct and effective method for probing the structure of polyphosphates. oxinst.com Given that ³¹P has a nuclear spin of ½ and is 100% naturally abundant, it provides sharp, readily interpretable signals. oxinst.comhuji.ac.il For a linear polyphosphate chain like hexamethyl tetraphosphate (CH₃O-[P(O)(OCH₃)-O]₃-P(O)(OCH₃)₂), the phosphorus atoms exist in distinct chemical environments: two terminal phosphorus atoms and two internal (middle) phosphorus atoms.

This difference in chemical environment results in a characteristic ³¹P NMR spectrum. The terminal phosphorus atoms are expected to produce a triplet, while the internal phosphorus atoms would appear as a more complex multiplet (a triplet of triplets), arising from coupling to adjacent phosphorus nuclei (²JPP coupling). The chemical shifts for linear polyphosphates are well-documented, with terminal groups typically resonating further downfield compared to the middle groups. odinity.com

Table 1: Expected ³¹P NMR Spectral Data for this compound This table presents hypothetical data based on typical values for linear polyphosphate esters.

| Phosphorus Atom Position | Expected Chemical Shift (δ) ppm | Expected Multiplicity | Expected Coupling Constant (²JPP) Hz |

| Terminal P Atoms | -10 to -15 | Triplet | 20 - 30 |

| Internal P Atoms | -20 to -25 | Triplet of Triplets | 20 - 30 |

Quantitative analysis can be performed using ³¹P NMR with inverse gated decoupling to suppress the Nuclear Overhauser Effect (NOE), ensuring that the signal integrals are directly proportional to the number of phosphorus nuclei. huji.ac.il

Proton (¹H) NMR spectroscopy is used to characterize the methyl (–OCH₃) groups attached to the phosphate (B84403) backbone. In this compound, there are two types of methyl groups: those attached to the terminal phosphorus atoms and those attached to the internal phosphorus atoms.

These protons are coupled to the adjacent phosphorus nucleus, resulting in the splitting of the proton signal into a doublet (²JPH coupling). huji.ac.il The chemical shifts of these protons are influenced by the electronegativity of the phosphate group. Due to the slight differences in the electronic environment between terminal and internal phosphate groups, two distinct doublets would be expected in the ¹H NMR spectrum.

Table 2: Expected ¹H NMR Spectral Data for this compound This table presents hypothetical data based on typical values for organophosphate esters.

| Proton Group | Expected Chemical Shift (δ) ppm | Expected Multiplicity | Expected Coupling Constant (²JPH) Hz |

| Terminal -OCH₃ | 3.5 - 4.0 | Doublet | 10 - 15 |

| Internal -OCH₃ | 3.5 - 4.0 | Doublet | 10 - 15 |

While the chemical shifts may be very similar and potentially overlap, high-field NMR instruments can often resolve these signals.

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the molecular structure. For this compound, heteronuclear correlation experiments are particularly powerful.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment correlates the chemical shifts of directly bonded nuclei, such as ¹H and ¹³C. A ¹H-¹³C HSQC would confirm the presence of the methoxy (B1213986) groups.

Heteronuclear Multiple Bond Correlation (HMBC): An HMBC experiment reveals correlations between nuclei separated by two or three bonds. A ¹H-³¹P HMBC experiment would be the most definitive for this structure, as it would show a correlation between the methyl protons and the specific phosphorus atom they are attached to (a ²JPH correlation), providing unequivocal evidence of the P-O-C connectivity. acs.org

These advanced techniques are especially valuable for resolving ambiguities that may arise from signal overlap in the 1D spectra of complex organophosphorus molecules. acs.org

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), typically to four or more decimal places. nih.govnih.gov This precision allows for the determination of the elemental composition of the parent ion, serving as a primary method for confirming the molecular formula. For this compound, HRMS would be used to verify the elemental formula C₆H₁₈O₁₃P₄.

Table 3: Calculated Exact Mass for this compound

| Molecular Formula | Species | Calculated Exact Mass (m/z) |

| C₆H₁₈O₁₃P₄ | [M+H]⁺ | 412.9692 |

| C₆H₁₈O₁₃P₄ | [M+Na]⁺ | 434.9512 |

The experimentally measured mass is typically expected to be within 5 ppm of the calculated theoretical mass, providing strong evidence for the compound's identity.

Coupling a separation technique like liquid chromatography (LC) or gas chromatography (GC) with mass spectrometry allows for the analysis of complex mixtures and the isolation of the target compound before detection. nih.govresearchgate.netcromlab-instruments.es

LC-MS: Liquid chromatography-mass spectrometry is well-suited for the analysis of polar and thermally labile organophosphate esters. Reversed-phase chromatography using a C18 column is common. nih.govnih.gov

GC-MS: Gas chromatography-mass spectrometry can also be used, though it may require derivatization for less volatile polyphosphates to prevent thermal degradation in the injector. researchgate.netcromlab-instruments.es

UPLC-Q-TOF-MS: Ultra-Performance Liquid Chromatography coupled with a Quadrupole Time-of-Flight mass spectrometer combines the high-resolution separation of UPLC with the high mass accuracy and sensitivity of a TOF analyzer. waters.comnih.govfrontiersin.org This is a premier technique for identifying and characterizing compounds in complex matrices.

Tandem mass spectrometry (MS/MS) experiments performed on these platforms provide detailed structural information through controlled fragmentation of the parent ion. The fragmentation of organophosphate esters typically involves the cleavage of the P-O and C-O bonds. mdpi.com For this compound, characteristic fragmentation pathways would involve the sequential loss of methoxy groups (•OCH₃) or cleavage of the pyrophosphate (P-O-P) linkages.

Table 4: Plausible Fragment Ions for this compound in MS/MS Analysis This table presents hypothetical fragment ions based on known fragmentation pathways of organophosphate esters. mdpi.com

| Proposed Fragment Ion | Chemical Formula | Calculated Exact Mass (m/z) |

| [M - OCH₃]⁺ | C₅H₁₅O₁₂P₄⁺ | 381.9563 |

| [M - P(O)(OCH₃)₂]⁺ | C₄H₁₂O₁₀P₃⁺ | 317.9637 |

| [P₄O₁₀(OCH₃)₅]⁺ | C₅H₁₅O₁₃P₄⁺ | 413.9457 |

| [P₃O₇(OCH₃)₄]⁺ | C₄H₁₂O₁₀P₃⁺ | 317.9637 |

By identifying these characteristic fragment ions, analysts can confirm the identity and structural integrity of this compound.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Vibrational spectroscopy is a cornerstone in the structural elucidation of molecules, providing a unique "fingerprint" based on the vibrational modes of chemical bonds. For this compound, these techniques are indispensable for confirming its identity, assessing purity, and studying its chemical transformations.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, exciting molecular vibrations such as stretching and bending. nih.gov This technique is exceptionally useful for identifying the functional groups present in a molecule. In the analysis of this compound, the FTIR spectrum is dominated by characteristic absorptions related to the phosphate backbone and the methyl ester groups.

The key vibrational modes expected for this compound include the phosphoryl (P=O) stretching vibration, which typically gives rise to a very strong and prominent absorption band. The asymmetric and symmetric stretching vibrations of the P-O-P (pyrophosphate) linkages are also defining features. Additionally, vibrations corresponding to the P-O-C (phosphate ester) and C-H bonds of the methyl groups provide further structural confirmation. The specific positions of these bands can be influenced by the molecular environment and sample phase. In the mid-IR region, specific absorption bands for phosphates are typically observed between 1200 and 1000 cm⁻¹. uu.nl

Interactive Table: Expected FTIR Absorption Bands for this compound Below is a table of the primary functional groups in this compound and their expected characteristic FTIR absorption frequencies.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Asymmetric Stretch | P=O (phosphoryl) | ~1250 - 1300 | Strong, Sharp |

| Asymmetric Stretch | P-O-P (pyrophosphate) | ~900 - 1000 | Strong |

| Asymmetric Stretch | P-O-C (ester) | ~1000 - 1050 | Strong |

| Symmetric Stretch | C-H (methyl) | ~2950 - 2970 | Medium |

| Asymmetric Stretch | C-H (methyl) | ~2850 - 2870 | Medium |

Raman Spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS) for Enhanced Detection

Raman spectroscopy is a light scattering technique that provides information complementary to FTIR. It relies on the inelastic scattering of monochromatic light, usually from a laser. While FTIR is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability, making it particularly effective for analyzing symmetric non-polar bonds and skeletal structures.

For this compound, the symmetric stretching of the P=O bond and the P-O-P backbone are expected to produce strong signals in the Raman spectrum. The symmetric P–O stretching mode in phosphate groups typically appears as an intense band around 964 cm⁻¹. copernicus.org This makes Raman an excellent tool for fingerprinting and structural analysis.

Surface-Enhanced Raman Spectroscopy (SERS) is a technique that can dramatically increase the intensity of the Raman signal, sometimes by many orders of magnitude. This enhancement is achieved by adsorbing the analyte onto a roughened metal surface (typically silver or gold). SERS could be employed for the trace-level detection of this compound or its degradation products in complex matrices.

Interactive Table: Expected Raman Shifts for this compound This table outlines the principal functional groups of this compound and their anticipated Raman shift frequencies.

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |

| Symmetric Stretch | P=O (phosphoryl) | ~1200 - 1280 | Strong |

| Symmetric Stretch | P-O-P (pyrophosphate) | ~700 - 800 | Strong |

| Symmetric Stretch | P-O-C (ester) | ~750 - 850 | Medium |

| Symmetric Stretch | C-H (methyl) | ~2930 - 2950 | Medium |

Advanced IR Techniques for Micro- and Nanoscale Analysis (e.g., QCL-IR, O-PTIR, AFM-IR)

While conventional FTIR provides bulk chemical information, advanced infrared techniques enable analysis with high spatial resolution, pushing the boundaries of chemical imaging to the micro- and nanoscale.

Quantum Cascade Laser (QCL) Infrared Spectroscopy: QCL-IR uses high-powered, tunable lasers to achieve rapid and high-resolution spectral imaging, making it suitable for real-time monitoring of chemical processes involving this compound.

Optical Photothermal IR (O-PTIR) Spectroscopy: This technique combines the sensitivity of IR spectroscopy with a spatial resolution of approximately 0.5 μm. researchgate.net O-PTIR could be used to map the chemical distribution of this compound or its byproducts within a heterogeneous sample without the need for complex sample preparation. researchgate.net

Atomic Force Microscopy-Based IR (AFM-IR): AFM-IR achieves nanoscale chemical resolution (less than 10 nm) by combining an atomic force microscope with a tunable infrared laser. molecularvista.com This powerful technique could be used to investigate the compound's interaction with surfaces, analyze trace contaminants, or characterize monolayers of the material. molecularvista.com

Chromatographic Methods for Separation, Purification, and Purity Assessment

Chromatography is a fundamental analytical technique for separating, identifying, and quantifying the components of a mixture. For a compound like this compound, both liquid and gas chromatography play crucial roles in its analysis.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UPLC)

HPLC and its higher-resolution counterpart, UPLC, are the premier methods for the analysis of non-volatile or thermally labile compounds like this compound. These techniques separate components based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.

For organophosphorus compounds, reversed-phase HPLC is commonly employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). lcms.cz Detection is often achieved using a UV/VIS detector, as many organophosphates exhibit some UV absorbance, or more powerfully with a mass spectrometer (LC-MS) for definitive identification and quantification. lcms.czresearchgate.net HPLC/UPLC is essential for assessing the purity of this compound, quantifying it in formulations, and monitoring its degradation over time.

Interactive Table: Exemplar HPLC/UPLC Conditions for this compound Analysis The following table presents typical starting parameters for developing an HPLC or UPLC method for this compound, based on methods for similar organophosphorus compounds.

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 1 - 5 µL |

| Detector | UV/VIS at ~210 nm or Mass Spectrometry (ESI-MS) |

Gas Chromatography (GC) for Volatile Byproducts and Reactants

Gas Chromatography (GC) is the ideal method for analyzing volatile and semi-volatile compounds. researchgate.net While this compound itself is generally not volatile enough for direct GC analysis without derivatization, GC is invaluable for analyzing volatile reactants (e.g., trimethyl phosphate) used in its synthesis or volatile byproducts and degradation products (e.g., smaller methylated phosphates).

GC analysis is almost always coupled with mass spectrometry (GC-MS), which provides powerful identification capabilities. nih.gov For trace analysis of volatile byproducts in a sample matrix, headspace sampling techniques like solid-phase microextraction (HS-SPME) can be used to pre-concentrate the analytes before injection into the GC system. embrapa.br

Interactive Table: Typical GC-MS Conditions for Volatile Byproduct Analysis This table details common GC-MS parameters for the analysis of volatile impurities or reactants associated with this compound.

| Parameter | Condition |

| Column | Mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Injection Mode | Splitless |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) |

| MS Source Temp. | 230 °C |

| MS Quad Temp. | 150 °C |

| Scan Range | 40 - 500 m/z |

Complementary Advanced Analytical Techniques

Advanced analytical techniques are indispensable for the comprehensive characterization of organophosphorus compounds like this compound. These methods provide critical data on thermal stability, crystalline structure, and elemental composition, which are essential for understanding the compound's properties and purity.

Thermogravimetric Analysis (TGA) for Compositional Analysis and Ligand Quantification

Thermogravimetric Analysis (TGA) is a powerful thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For this compound, TGA would provide crucial information about its thermal stability and decomposition profile.

In a typical TGA experiment for an organophosphate ester, the sample is heated at a constant rate, and the mass loss is recorded. The resulting TGA curve plots the percentage of mass remaining against temperature. The decomposition of organophosphate esters often occurs in distinct stages, corresponding to the cleavage of different chemical bonds. For this compound, one would anticipate an initial mass loss corresponding to the volatilization of any residual solvent, followed by the thermal decomposition of the methyl phosphate groups and the scission of the P-O-P backbone at higher temperatures.

The derivative of the TGA curve, known as the Differential Thermogravimetry (DTG) curve, shows the rate of mass loss and helps to identify the temperatures at which the decomposition is most rapid. Analysis of the TGA data can provide insights into the kinetics of decomposition.

While specific experimental TGA data for this compound is not available, a hypothetical thermogram can be conceptualized based on the behavior of similar short-chain alkyl phosphates.

Hypothetical TGA Data for this compound

| Temperature Range (°C) | Mass Loss (%) | Corresponding Decomposition Step (Hypothetical) |

| 100-150 | ~1-2% | Loss of adsorbed moisture or volatile impurities |

| 200-350 | ~40-50% | Decomposition of methyl groups and initial P-O bond cleavage |

| >350 | ~30-40% | Further degradation of the phosphate backbone |

| Final Residue | ~10-15% | Inorganic phosphate residue |

This table is for illustrative purposes only and does not represent actual experimental data.

X-ray Diffraction (XRD) for Crystalline Structure Elucidation

X-ray Diffraction (XRD) is the primary technique for determining the atomic and molecular structure of a crystalline material. By analyzing the diffraction pattern of an X-ray beam scattered by the atoms in a crystal, one can deduce the crystal lattice parameters, space group, and the precise arrangement of atoms within the crystal.

For this compound, a single-crystal XRD analysis would provide definitive information about its three-dimensional structure, including bond lengths, bond angles, and torsion angles. This would confirm the connectivity of the four phosphate units and the six methyl groups. Powder XRD could be used to identify the crystalline phases present in a bulk sample and to assess its purity.

The crystal structure of organophosphorus compounds is influenced by factors such as the nature of the organic substituents and the packing forces in the solid state. While specific crystallographic data for this compound is not readily found, analysis of similar small molecule organophosphates suggests it would likely adopt a conformation that minimizes steric hindrance between the methyl groups.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| a (Å) | 10-15 |

| b (Å) | 8-12 |

| c (Å) | 15-20 |

| β (°) | 90-105 |

| Volume (ų) | 1500-2500 |

| Z | 4 |

This table is for illustrative purposes only and does not represent actual experimental data.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Composition

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique used for determining the elemental composition of a sample. It can detect most elements of the periodic table at trace and ultra-trace concentrations.

For the analysis of this compound, ICP-MS would be employed to accurately quantify the phosphorus content and to detect any metallic impurities. The sample would first be digested in a strong acid to break down the organic matrix and convert the phosphorus into a form suitable for analysis. The resulting solution is then introduced into the plasma, where the atoms are ionized and subsequently detected by the mass spectrometer.

The high sensitivity of ICP-MS allows for the precise determination of the phosphorus concentration, which can be used to confirm the purity of the compound. It is also an invaluable tool for identifying and quantifying any trace metal contaminants that may be present from the synthesis process.

Hypothetical Elemental Composition Data for this compound by ICP-MS

| Element | Theoretical Mass % | Measured Mass % (Hypothetical) |

| Carbon (C) | 17.07% | Not typically measured by ICP-MS |

| Hydrogen (H) | 4.30% | Not typically measured by ICP-MS |

| Oxygen (O) | 49.26% | Not typically measured by ICP-MS |

| Phosphorus (P) | 29.36% | 29.3 ± 0.2% |

| Trace Metals (e.g., Na, Fe, Mg) | <0.01% | <10 ppm |

This table is for illustrative purposes only and does not represent actual experimental data. The theoretical mass percentages are calculated based on the molecular formula C₆H₁₈O₁₃P₄.

Theoretical and Computational Chemistry Approaches to Hexamethyl Tetraphosphate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental tools for elucidating the electronic structure and predicting the reactivity of molecules like Hexamethyl Tetraphosphate (B8577671). These methods, grounded in the principles of quantum mechanics, provide detailed insights into molecular properties that are often difficult or impossible to measure experimentally.

Density Functional Theory (DFT) Studies of Bonding and Molecular Orbitals

Density Functional Theory (DFT) has become a primary computational method for investigating the electronic characteristics of organophosphorus compounds. nih.gov DFT calculations focus on the electron density to determine the energy and properties of a molecule, offering a balance between computational cost and accuracy. nih.gov For Hexamethyl Tetraphosphate, DFT is used to analyze its bonding framework, particularly the nature of the phosphorus-oxygen (P-O) bonds within the tetraphosphate chain and the terminal methoxy (B1213986) groups.

Studies on related organophosphorus compounds use DFT to calculate key parameters such as bond lengths, bond angles, and vibrational frequencies. nih.gov Natural Bond Orbital (NBO) analysis, a technique often paired with DFT, provides a detailed picture of charge distribution, hybridization, and donor-acceptor interactions within the molecule. nih.govresearchgate.net This can reveal the delocalization of electron density from oxygen lone pairs to anti-bonding orbitals, which stabilizes the molecule. nih.gov

Furthermore, DFT is crucial for understanding chemical reactivity through the lens of Frontier Molecular Orbital (FMO) theory. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the HOMO-LUMO gap. nih.gov A smaller gap generally suggests higher reactivity. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize electron-rich and electron-poor regions, identifying likely sites for electrophilic and nucleophilic attack. nih.gov

| Property | Calculated Value | Significance |

|---|---|---|

| P=O Bond Length | ~1.45 - 1.48 Å | Indicates double bond character and strength. |

| P-O (Ester) Bond Length | ~1.57 - 1.61 Å | Reflects the single bond character in the phosphate (B84403) ester linkage. |

| HOMO Energy | -7.0 to -9.0 eV | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | +0.5 to +2.0 eV | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | ~7.5 - 11.0 eV | Indicator of chemical reactivity and stability. nih.gov |

Ab Initio Methods for Accurate Property Calculations

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, offer higher levels of accuracy compared to DFT for certain properties, albeit at a greater computational expense. nih.govhu-berlin.de

For this compound, ab initio calculations, particularly high-level methods like Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)), are considered the "gold standard" for obtaining highly accurate energies. hu-berlin.demdpi.com These calculations are invaluable for benchmarking other, less computationally demanding methods and for calculating properties where high fidelity is critical, such as reaction barrier heights and thermochemical data. numberanalytics.com

The application of ab initio methods can provide precise values for:

Total electronic energies: Used to determine the relative stability of different molecular structures.

Ionization potentials and electron affinities: Key indicators of a molecule's redox behavior.

Dipole moments and polarizabilities: Essential for understanding intermolecular interactions. researchgate.net

By systematically improving the basis set (e.g., using Dunning's correlation-consistent basis sets) and the level of theory, researchers can approach the exact solution to the Schrödinger equation, yielding property predictions with what is often termed "chemical accuracy" (within ~1 kcal/mol of experimental values). hu-berlin.demdpi.com

Molecular Dynamics and Statistical Mechanics for Conformational Analysis and Interactions

While quantum mechanics describes the electronic structure of a single molecular state, molecular dynamics (MD) and statistical mechanics are used to explore the behavior of molecules over time, including their conformational changes and interactions with their environment.

Simulations of Tetraphosphate Conformations and Dynamics in Solution

The flexible polyphosphate backbone of this compound can adopt a vast number of conformations in solution. MD simulations are a powerful tool to explore this conformational space. umd.edu In an MD simulation, the motion of every atom in the system is calculated over time by solving Newton's equations of motion, where the forces between atoms are described by a force field. nih.gov

These simulations can track the folding and unfolding of the tetraphosphate chain, revealing the most probable conformations and the energy barriers between them. By analyzing the simulation trajectory, one can calculate various structural and dynamic properties, such as:

Radial distribution functions: To understand the structuring of solvent molecules around the tetraphosphate.

Root-mean-square deviation (RMSD): To monitor conformational stability over time.

Dihedral angle distributions: To characterize the flexibility and preferred orientations of the phosphate linkages.

Such simulations provide a dynamic picture of how the molecule behaves in a realistic, solvated environment, which is crucial for understanding its function in complex systems. researchgate.netnih.gov

Modeling of Intermolecular Interactions (e.g., with Solvents or Substrates)

The interaction of this compound with its surroundings is key to its chemical behavior. Computational modeling allows for a detailed investigation of these non-covalent interactions. frontiersin.org For instance, MD simulations explicitly including solvent molecules (like water) can detail the hydrogen bonding network and solvation shell around the solute. umd.edu

To study interactions with specific substrates, such as an enzyme active site, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are often employed. frontiersin.org In a QM/MM simulation, the reactive core of the system (e.g., the tetraphosphate and the key amino acid residues) is treated with a high-level quantum mechanical method, while the rest of the environment (the bulk of the protein and solvent) is treated with a computationally cheaper molecular mechanics force field. frontiersin.org This approach captures the electronic details of the interaction where they are most important, while remaining computationally feasible for large biological systems. frontiersin.org These models can predict binding affinities and elucidate the specific hydrogen bonds, electrostatic forces, and van der Waals interactions that stabilize the complex. nih.gov

Computational Reaction Mechanism Discovery and Kinetic Modeling

Understanding the mechanisms of reactions involving this compound, such as hydrolysis of the phosphoanhydride bonds, is essential for predicting its stability and reactivity. Computational chemistry provides powerful tools to map out entire reaction pathways and model their kinetics. ox.ac.uk

The process typically involves:

Locating Stationary Points: Quantum chemical methods (like DFT) are used to find the minimum energy structures of reactants, products, and any intermediates. pitt.edu

Identifying Transition States (TS): Algorithms are used to locate the transition state structure, which is the highest energy point along the minimum energy reaction path. The TS is a saddle point on the potential energy surface. researchgate.net

Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation energy (energy barrier), which is a primary determinant of the reaction rate. chemmethod.com

Mapping the Reaction Pathway: The Intrinsic Reaction Coordinate (IRC) is calculated to confirm that the identified transition state correctly connects the desired reactants and products.

Once the potential energy surface is characterized, Transition State Theory (TST) can be used to calculate theoretical rate constants. nih.gov Computational studies on related organophosphorus compounds have successfully modeled decomposition pathways, H-atom abstraction reactions, and interactions with radicals, providing kinetic parameters that can be used in larger-scale combustion or atmospheric models. researchgate.netnih.gov These computational approaches allow for the investigation of reactive, short-lived species that are difficult to study experimentally, offering a complete picture of the reaction mechanism at the molecular level. pitt.edu

| Parameter | Methodology | Typical Value | Significance |

|---|---|---|---|

| Enthalpy of Reaction (ΔH) | DFT (e.g., B3LYP) | -5 to -15 kcal/mol | Indicates the overall energy released or absorbed. |

| Gibbs Free Energy of Activation (ΔG‡) | DFT with solvation model | +20 to +30 kcal/mol | Determines the spontaneity and rate of the reaction under specific conditions. |

| Imaginary Frequency of TS | Frequency Calculation | -200 to -500 cm⁻¹ | Confirms the structure is a true transition state. |

| Theoretical Rate Constant (k) | Transition State Theory | 10⁻⁴ to 10⁻⁸ s⁻¹ | Predicts the speed of the reaction. |

Elucidation of Complex Multistep Reaction Pathways

Computational chemistry is instrumental in mapping the complex, multistep reaction pathways of organophosphorus compounds, a class to which this compound belongs. While direct computational studies on this compound are not extensively documented in publicly available literature, the principles and methodologies can be inferred from studies on related organophosphorus compounds and polyphosphates.

One of the most relevant reaction pathways for a polyphosphate such as this compound is hydrolysis. Theoretical models have been developed to understand the hydrolysis of phosphate-containing compounds, which is a key reaction in many biological and environmental processes. longdom.org These models classify hydrolysis mechanisms based on the sequence of bond-breaking and bond-forming events, the nature of the leaving group, and the mode of proton transfer. longdom.org For polyphosphates, hydrolysis can proceed through different routes, including the cleavage of terminal or internal phosphate bonds. nih.gov

Computational studies on the hydrolysis of ammonium (B1175870) polyphosphate (APP), for instance, have revealed that the process can be influenced by the presence of metal ions. nih.govacs.org These ions can alter the conformation of the polyphosphate chain, thereby affecting the stability of the P-O-P bonds and promoting hydrolysis. nih.govacs.org Such studies often employ density functional theory (DFT) to calculate the energy profiles of different reaction pathways, identify transition states, and determine the most favorable mechanism.

The table below summarizes key findings from computational studies on the hydrolysis of polyphosphates, which can provide insights into the potential reaction pathways of this compound.

| Computational Method | System Studied | Key Findings |

| Quantum Mechanics / Molecular Mechanics (QM/MM) | ATP hydrolysis in enzymes | Base-assisted sequential mechanism where the P-Ol bond breaks before the Oa–H bond. longdom.org |

| Density Functional Theory (DFT) | Ammonium polyphosphate (APP) hydrolysis with Zn2+ | Zn2+ decreases the stability of the P-O-P bond by changing the polyphosphate conformation, promoting hydrolysis. nih.govacs.org |

| 31P Nuclear Magnetic Resonance (NMR) Spectroscopy and computational modeling | Phosphatase-mediated hydrolysis of linear polyphosphates | Suggests a terminal-only degradation pathway by enzymes. acs.org |

These computational approaches could be applied to this compound to elucidate its hydrolysis pathway and the influence of various catalysts or environmental factors.

Prediction of Reaction Outcomes and Selectivity

Predicting the outcome and selectivity of chemical reactions is a significant challenge where computational chemistry has made substantial contributions. For organophosphorus compounds, predicting reactivity is crucial for applications ranging from catalyst design to understanding environmental fate. globethesis.com

The table below illustrates the types of predictive models and their applications for organophosphorus compounds, which could be adapted for this compound.

| Model Type | Application | Predicted Outcome |

| Quantitative Adverse Outcome Pathway (qAOP) | Toxicity assessment of organophosphate esters | Visual dysfunction in zebrafish larvae. acs.org |

| Partial Least Squares (PLS) Regression | Ecotoxicology of organophosphate esters | Acute toxicity to aquatic organisms. researchgate.net |

| Machine Learning (Recurrent Neural Networks) | Drug discovery for organophosphorus molecules | Prediction of safe and biologically active molecules. arxiv.orgresearchgate.netarxiv.org |

These predictive modeling techniques could be trained on experimental data for this compound and related compounds to forecast its reactivity in various chemical environments and its potential biological activity.

Application of Chemometrics and Machine Learning to Spectroscopic and Reaction Data

Chemometrics and machine learning are powerful tools for extracting meaningful information from large and complex chemical datasets, such as those generated from spectroscopic analysis and reaction monitoring.

For organophosphorus compounds, spectroscopic methods like UV-Vis, infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy are commonly used for identification and quantification. researchgate.netcwejournal.orgresearchgate.net Chemometric techniques can be applied to analyze the spectral data to resolve complex mixtures and identify underlying patterns. For example, in the analysis of organophosphorus pesticides, chemometrics can help in the development of quantitative structure-activity relationships (QSAR) and in the calibration of analytical instruments. researchgate.net

Machine learning algorithms are increasingly being used to analyze reaction data to predict outcomes and optimize reaction conditions. nih.gov For instance, machine learning models have been developed to predict the severity of organophosphate poisoning based on clinical data. nih.gov In a synthetic chemistry context, machine learning can be used to predict reaction yields and identify the most important factors influencing the outcome of a reaction. nih.gov

The following table provides examples of how chemometrics and machine learning are applied to data from organophosphorus compounds.

| Technique | Data Type | Application |

| Chemometrics (Partial Least Squares) | Spectroscopic data | Modeling structure-toxicity relationships of organophosphate esters. researchgate.net |

| Machine Learning (XGBoost) | Clinical data | Predicting the severity of organophosphate poisoning. nih.gov |

| Machine Learning (Neural Networks) | Molecular descriptors | Predicting the general chemical reactivity of organic molecules. nih.gov |

| Chemometrics | Gas Chromatography-Mass Spectrometry (GC-MS) data | Analysis of organophosphorus compounds in environmental samples. cromlab-instruments.es |

These approaches could be highly valuable in studying this compound, for instance, by analyzing its spectroscopic signatures to monitor its degradation in different environments or by building predictive models for its reactivity based on a database of experimental results.

Future Directions and Emerging Research Avenues in Hexamethyl Tetraphosphate Chemistry

Development of Next-Generation Chemical Phosphorylation Reagents

The development of novel phosphorylation reagents is a cornerstone of synthetic chemistry, with applications ranging from the synthesis of biologically active molecules to materials science. Tetraphosphate (B8577671) derivatives are at the forefront of this research, offering unique potential as powerful phosphorylating agents.

Recent advancements have focused on creating well-defined, crystalline reagents for the transfer of multiple phosphate (B84403) groups in a single step, a process termed oligophosphorylation. grantome.com One notable example is the use of activated tetrametaphosphate, [PPN]₂[P₄O₁₁], which has proven effective in synthesizing nucleoside 5'-tetra- and pentaphosphates from unprotected nucleosides. acs.orgnih.gov This reagent selectively phosphorylates the 5' position of adenosine (B11128) or uridine (B1682114) under anhydrous conditions, and subsequent ring-opening yields the desired linear tetraphosphates in high yields. acs.org

Future research is aimed at expanding the scope of these reagents to create even longer oligophosphate chains and to achieve phosphorylation at other positions on nucleosides, such as the 3' position. acs.orgnih.gov The development of these next-generation reagents is critical for synthesizing analogues of biologically important polyphosphates, which play roles in processes from blood coagulation to HIV drug resistance. nih.govnih.gov The ability to chemically synthesize these complex molecules opens the door to detailed studies of their biological functions and the development of new therapeutic agents. acs.org

Table 1: Comparison of Phosphorylation Reagent Strategies

| Reagent Type | Key Features | Example Application | Reference |

|---|---|---|---|

| Activated Tetrametaphosphate | Crystalline, well-defined reagent for tetraphosphorylation. | Synthesis of adenosine and uridine tetraphosphates. | acs.org |

| Trimetaphosphate-based Reagents | Enables triphosphorylation of C, N, and O nucleophiles. | Synthesis of oligophosphate-organic molecule conjugates. | grantome.com |

Exploration of Novel Catalytic and Organocatalytic Roles for Tetraphosphate Derivatives